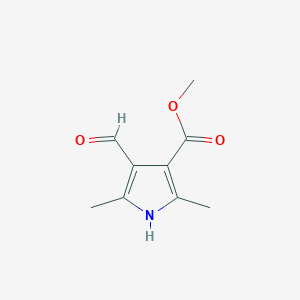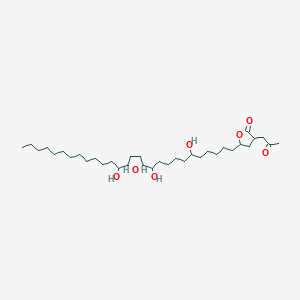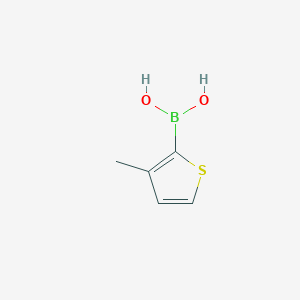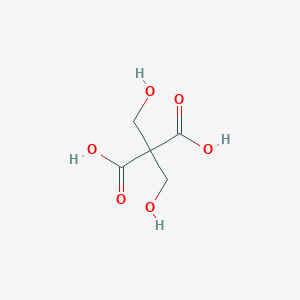
2,3,4-Trifluorobenzaldehyde
Vue d'ensemble
Description
Initialement décrit comme un composant de l'insuline en dépôt, il a depuis été reconnu pour sa capacité à se lier aux glycosaminoglycanes, en particulier l'héparine, l'héparan sulfate, le dermatan sulfate et le chondroïtine sulfate . Le Surfen présente un large éventail d'activités biologiques, ce qui en fait un composé précieux dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Surfen peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-amino-2-méthylquinoléine avec le phosgène pour former l'isocyanate correspondant. Cet intermédiaire est ensuite mis à réagir avec un autre équivalent de 4-amino-2-méthylquinoléine pour donner le produit final, la N,N'-bis(4-amino-2-méthyl-6-quinolinyl)urée .
Méthodes de production industrielle : La production industrielle du Surfen implique généralement une synthèse à grande échelle utilisant les mêmes réactions chimiques que la préparation en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le Surfen subit diverses réactions chimiques, notamment :
Oxydation : Le Surfen peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent modifier les cycles quinoléine, modifiant l'activité biologique du composé.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine avec des activités biologiques modifiées .
4. Applications de la recherche scientifique
Le Surfen a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Dans la recherche biologique, le Surfen est utilisé pour étudier l'adhésion cellulaire, la prolifération et la différenciation.
5. Mécanisme d'action
Le Surfen exerce ses effets en se liant aux glycosaminoglycanes, en particulier l'héparan sulfate. Cette liaison neutralise la capacité de l'héparan sulfate à interagir avec diverses protéines, notamment les facteurs de croissance, les cytokines et les enzymes. En bloquant ces interactions, le Surfen peut inhiber les voies de signalisation cellulaire qui dépendent de l'héparan sulfate, telles que la signalisation du facteur de croissance des fibroblastes 2 (FGF2) et du facteur de croissance endothélial vasculaire 165 (VEGF165) . Ce mécanisme d'action fait du Surfen un outil précieux pour étudier et traiter potentiellement les maladies impliquant des interactions glycosaminoglycane-protéine .
Composés similaires :
Héparine : Un glycosaminoglycane naturel aux propriétés anticoagulantes.
Dermatan sulfate : Un autre glycosaminoglycane impliqué dans l'adhésion cellulaire et la prolifération.
Chondroïtine sulfate : Un glycosaminoglycane présent dans le cartilage et les autres tissus conjonctifs.
Comparaison : Le Surfen est unique en sa capacité à se lier à plusieurs glycosaminoglycanes avec une forte affinité, notamment l'héparine, l'héparan sulfate, le dermatan sulfate et le chondroïtine sulfate. Cette large spécificité distingue le Surfen des autres composés qui ciblent généralement un seul glycosaminoglycane . De plus, la capacité du Surfen à inhiber les interactions glycane-facteur de croissance et à maintenir les cellules souches dans un état pluripotent met en évidence son caractère unique et sa polyvalence dans la recherche scientifique .
Applications De Recherche Scientifique
Surfen has a wide range of scientific research applications, including:
Biology: In biological research, Surfen is used to study cell adhesion, proliferation, and differentiation.
Industry: Surfen is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Surfen exerts its effects by binding to glycosaminoglycans, particularly heparan sulfate. This binding neutralizes the ability of heparan sulfate to interact with various proteins, including growth factors, cytokines, and enzymes. By blocking these interactions, Surfen can inhibit cell signaling pathways that depend on heparan sulfate, such as fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor 165 (VEGF165) signaling . This mechanism of action makes Surfen a valuable tool in studying and potentially treating diseases involving glycosaminoglycan-protein interactions .
Comparaison Avec Des Composés Similaires
Heparin: A naturally occurring glycosaminoglycan with anticoagulant properties.
Dermatan Sulfate: Another glycosaminoglycan involved in cell adhesion and proliferation.
Chondroitin Sulfate: A glycosaminoglycan found in cartilage and other connective tissues.
Comparison: Surfen is unique in its ability to bind multiple glycosaminoglycans with high affinity, including heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate. This broad specificity distinguishes Surfen from other compounds that typically target a single glycosaminoglycan . Additionally, Surfen’s ability to inhibit glycan-growth factor interactions and maintain stem cells in a pluripotent state further highlights its uniqueness and versatility in scientific research .
Propriétés
IUPAC Name |
2,3,4-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEDGFZRPSAHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333930 | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161793-17-5 | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161793-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B65206.png)







![1-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]ethanone](/img/structure/B65237.png)


